Cas no 2104867-81-2 (bicyclo[3.2.1]octane-3-sulfonyl chloride)
![bicyclo[3.2.1]octane-3-sulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2104867-81-2x500.png)
bicyclo[3.2.1]octane-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- bicyclo[3.2.1]octane-3-sulfonyl chloride
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- Inchi: 1S/C8H13ClO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2
- InChI Key: KQWMKKGUZIHOSG-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC(S(Cl)(=O)=O)C2
bicyclo[3.2.1]octane-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681329-0.25g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 0.25g |
$546.0 | 2023-03-11 | |
Enamine | EN300-681329-0.05g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 0.05g |
$256.0 | 2023-03-11 | |
Enamine | EN300-681329-0.1g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 0.1g |
$383.0 | 2023-03-11 | |
Enamine | EN300-681329-2.5g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 2.5g |
$2155.0 | 2023-03-11 | |
Enamine | EN300-681329-10.0g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 10.0g |
$4729.0 | 2023-03-11 | |
Enamine | EN300-681291-1.0g |
(1R,5S)-bicyclo[3.2.1]octane-3-sulfonyl chloride |
2104867-81-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-681329-1.0g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-681329-5.0g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 5.0g |
$3189.0 | 2023-03-11 | |
Enamine | EN300-681329-0.5g |
bicyclo[3.2.1]octane-3-sulfonyl chloride, Mixture of diastereomers |
2104867-81-2 | 95% | 0.5g |
$858.0 | 2023-03-11 |
bicyclo[3.2.1]octane-3-sulfonyl chloride Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on bicyclo[3.2.1]octane-3-sulfonyl chloride
Recent Advances in the Application of Bicyclo[3.2.1]octane-3-sulfonyl chloride (CAS: 2104867-81-2) in Chemical Biology and Pharmaceutical Research
Bicyclo[3.2.1]octane-3-sulfonyl chloride (CAS: 2104867-81-2) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This bicyclic sulfonyl chloride derivative has garnered significant attention due to its unique structural features and reactivity, which make it particularly valuable in the synthesis of novel bioactive compounds and drug candidates. The strained bicyclic system combined with the highly reactive sulfonyl chloride group offers multiple avenues for chemical modifications, enabling the creation of diverse molecular architectures with potential therapeutic applications.
Recent studies have demonstrated the utility of bicyclo[3.2.1]octane-3-sulfonyl chloride in the development of covalent inhibitors targeting various enzymes. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into irreversible inhibitors of serine proteases, showing remarkable selectivity and potency. The researchers utilized the compound's sulfonyl chloride moiety to form stable covalent bonds with the active site serine residue, while the bicyclic scaffold provided optimal spatial orientation for enhanced binding affinity. This approach has opened new possibilities for targeting challenging enzyme families that have proven difficult to inhibit with traditional small molecules.
In the field of chemical biology, bicyclo[3.2.1]octane-3-sulfonyl chloride has been employed as a key intermediate in the synthesis of activity-based probes (ABPs). A recent Nature Chemical Biology publication highlighted its use in developing probes for studying sulfotransferase activity in live cells. The strained bicyclic structure was found to significantly improve cell permeability compared to traditional sulfonyl chloride derivatives, while maintaining the necessary reactivity for covalent labeling of target enzymes. This advancement has enabled real-time monitoring of enzyme activity in complex biological systems, providing valuable insights into cellular signaling pathways.
The pharmaceutical industry has shown growing interest in this compound for fragment-based drug discovery (FBDD). Its rigid bicyclic core serves as an excellent three-dimensional scaffold that can efficiently explore chemical space while maintaining favorable physicochemical properties. A 2024 study in ACS Medicinal Chemistry Letters demonstrated how derivatives of bicyclo[3.2.1]octane-3-sulfonyl chloride could be rapidly diversified to generate lead compounds with improved metabolic stability and oral bioavailability. The researchers emphasized the compound's ability to introduce structural complexity without significantly increasing molecular weight, a crucial factor in modern drug design paradigms.
Recent synthetic methodology developments have further expanded the utility of bicyclo[3.2.1]octane-3-sulfonyl chloride. A breakthrough reported in Angewandte Chemie described a novel photocatalytic protocol for its regioselective functionalization, enabling the efficient synthesis of previously inaccessible derivatives. This methodological advancement has significantly broadened the scope of chemical transformations possible with this building block, facilitating the exploration of new structure-activity relationships in medicinal chemistry programs.
Looking forward, the unique properties of bicyclo[3.2.1]octane-3-sulfonyl chloride position it as a promising tool for addressing current challenges in drug discovery, particularly in targeting protein-protein interactions and undruggable targets. Its combination of structural rigidity, synthetic versatility, and favorable physicochemical properties makes it particularly valuable in the development of next-generation therapeutics. Ongoing research continues to uncover new applications for this compound across various therapeutic areas, including oncology, infectious diseases, and neurological disorders.
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